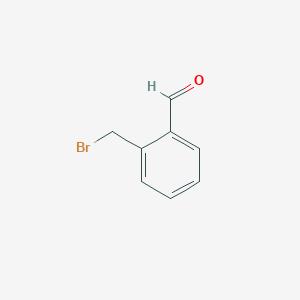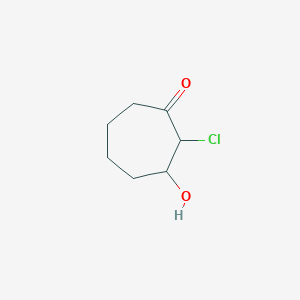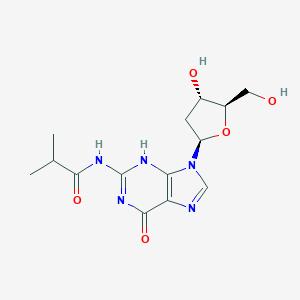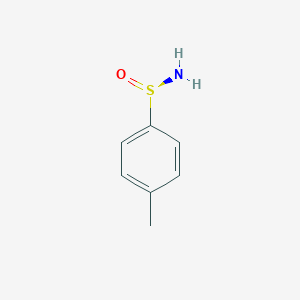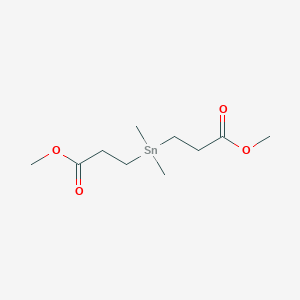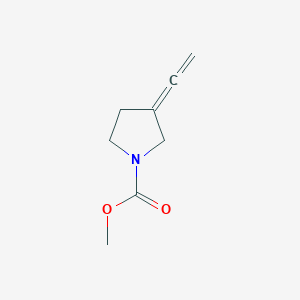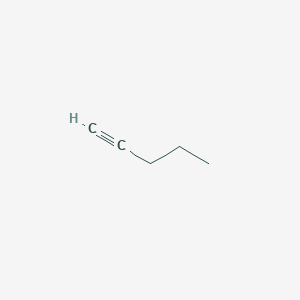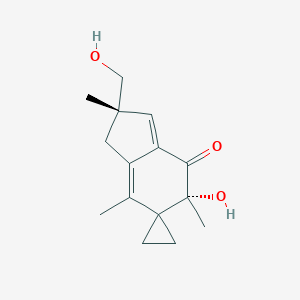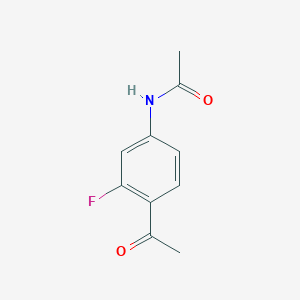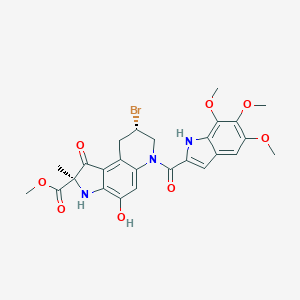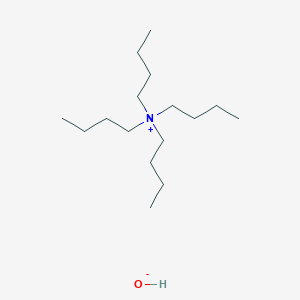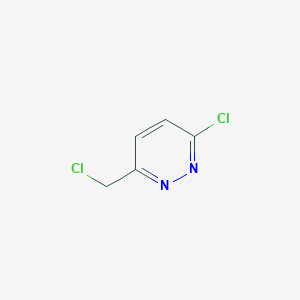![molecular formula C21H21N3O3S2 B049088 Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- CAS No. 120164-57-0](/img/structure/B49088.png)
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions. This compound has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is not fully understood. However, it is believed to act by binding to specific targets in cells, leading to the inhibition of cellular processes such as cell growth and division.
Effets Biochimiques Et Physiologiques
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- in lab experiments is its fluorescent properties, which make it a useful tool for detecting specific ions or molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-. One direction is to further investigate its potential as an anti-cancer agent, as well as its mechanism of action in cancer cells. Another direction is to explore its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research could be conducted to optimize the synthesis method for this compound, as well as to investigate its potential applications in other fields, such as materials science.
In conclusion, Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a promising compound that has potential applications in various scientific research fields. Its fluorescent properties, anti-cancer potential, and antioxidant properties make it a useful tool for detecting specific ions or molecules and for the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- involves the reaction of 5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-amine with formaldehyde and benzenesulfonamide. This reaction yields the desired compound with a yield of approximately 65%.
Propriétés
Numéro CAS |
120164-57-0 |
|---|---|
Nom du produit |
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Formule moléculaire |
C21H21N3O3S2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-[[(5-hydroxy-4-propan-2-ylbenzo[e][1,3]benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-12(2)17-19(25)16-6-4-3-5-15(16)18-20(17)28-21(24-18)23-11-13-7-9-14(10-8-13)29(22,26)27/h3-10,12,25H,11H2,1-2H3,(H,23,24)(H2,22,26,27) |
Clé InChI |
HYCUVDPNAOHKFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
Synonymes |
Benzenesulfonamide, 4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



